N-(2-Chlorophenyl)-5-fluorothiophene-2-sulfonamide
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Overview
Description
N~2~-(2-CHLOROPHENYL)-5-FLUORO-2-THIOPHENESULFONAMIDE is a synthetic compound that belongs to the class of sulfonamides Sulfonamides are known for their wide range of biological activities, including antibacterial, antifungal, and anti-inflammatory properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(2-CHLOROPHENYL)-5-FLUORO-2-THIOPHENESULFONAMIDE typically involves the reaction of 2-chlorophenylamine with 5-fluoro-2-thiophenesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N~2~-(2-CHLOROPHENYL)-5-FLUORO-2-THIOPHENESULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted sulfonamides.
Scientific Research Applications
N~2~-(2-CHLOROPHENYL)-5-FLUORO-2-THIOPHENESULFONAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antibacterial and antifungal agent.
Medicine: Explored for its anti-inflammatory properties and potential therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N2-(2-CHLOROPHENYL)-5-FLUORO-2-THIOPHENESULFONAMIDE involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the normal substrate from accessing the enzyme. This inhibition can lead to the disruption of essential biological processes, such as cell wall synthesis in bacteria, resulting in antibacterial effects .
Comparison with Similar Compounds
Similar Compounds
- N-(2-chlorophenyl)-5-phenylimidazo[1,5-a]pyrazin-8-amine
- 3,5-dichloro-N-(2-chlorophenyl)benzamide
- 6-chloro-4-oxo-N’-(p-tolyl)-1,4-dihydroquinoline-3-carboxamide
Uniqueness
N~2~-(2-CHLOROPHENYL)-5-FLUORO-2-THIOPHENESULFONAMIDE is unique due to its specific combination of a chlorophenyl group and a fluorothiophene sulfonamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in scientific research and industry .
Properties
Molecular Formula |
C10H7ClFNO2S2 |
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Molecular Weight |
291.8 g/mol |
IUPAC Name |
N-(2-chlorophenyl)-5-fluorothiophene-2-sulfonamide |
InChI |
InChI=1S/C10H7ClFNO2S2/c11-7-3-1-2-4-8(7)13-17(14,15)10-6-5-9(12)16-10/h1-6,13H |
InChI Key |
ADYNFDJRFDHBLT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)NS(=O)(=O)C2=CC=C(S2)F)Cl |
Origin of Product |
United States |
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